Serine-3'-aminoadenosine
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Overview
Description
Serine-3’-aminoadenosine: These compounds consist of a purine linked to a ribose which lacks a hydroxyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Serine-3’-aminoadenosine typically involves the coupling of serine and 3’-aminoadenosine. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions. The process may involve multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps to yield the final product .
Industrial Production Methods: Industrial production methods for Serine-3’-aminoadenosine are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated synthesis equipment and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Serine-3’-aminoadenosine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce various substituted purine nucleosides .
Scientific Research Applications
Chemistry: Serine-3’-aminoadenosine is used as a model compound in studies of nucleoside analogs and their chemical properties. It helps in understanding the behavior of similar compounds in various chemical reactions .
Biology: In biological research, Serine-3’-aminoadenosine is studied for its role in enzymatic processes, particularly those involving aminoacyl-tRNA synthetases. It serves as a substrate analog in studies of enzyme specificity and function .
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: It may be used in the development of new therapeutic agents and diagnostic tools .
Mechanism of Action
Molecular Targets and Pathways: Serine-3’-aminoadenosine exerts its effects by interacting with specific enzymes and molecular targets. One of its primary targets is threonine-tRNA ligase, an enzyme involved in protein synthesis. The compound acts as a substrate analog, binding to the enzyme’s active site and influencing its activity .
Pathways Involved: The compound is involved in pathways related to protein synthesis and nucleic acid metabolism. By mimicking natural substrates, it can modulate the activity of enzymes and affect the overall process of translation and transcription .
Comparison with Similar Compounds
8-Aminoadenosine: A nucleoside analog that reduces cellular ATP levels and inhibits mRNA synthesis.
Serine: An amino acid that plays a role in cell growth and development.
Uniqueness: Serine-3’-aminoadenosine is unique due to its combined structure of serine and 3’-aminoadenosine. This dual functionality allows it to interact with both amino acid and nucleoside pathways, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H19N7O5 |
---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-hydroxypropanamide |
InChI |
InChI=1S/C13H19N7O5/c14-5(1-21)12(24)19-7-6(2-22)25-13(9(7)23)20-4-18-8-10(15)16-3-17-11(8)20/h3-7,9,13,21-23H,1-2,14H2,(H,19,24)(H2,15,16,17)/t5-,6+,7+,9+,13+/m0/s1 |
InChI Key |
ITDKSTILAWHDJI-AYEBZEFBSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CO)N)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)NC(=O)C(CO)N)O)N |
Origin of Product |
United States |
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